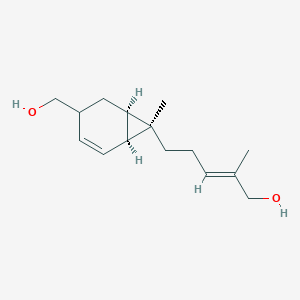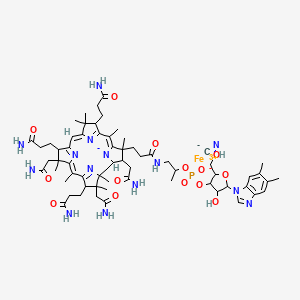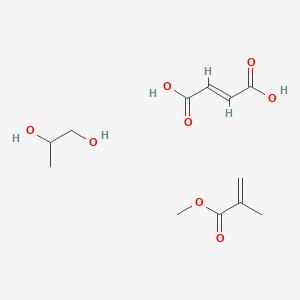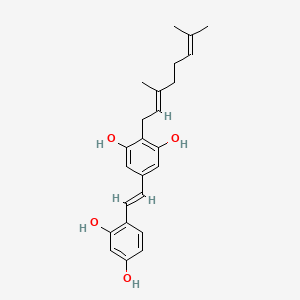
氯仿素
描述
Chlorophorin is an organic compound with the chemical formula C24H28O4. It is known for its yellow-green crystalline morphology and is soluble in organic solvents such as ethanol, methanol, and dichloromethane . Chlorophorin is commonly used as a catalyst in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Chlorophorin has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis, facilitating reactions such as esterification and etherification . In biology, chlorophorin has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis . This makes it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders. In medicine, chlorophorin’s ability to inhibit melanin biosynthesis has implications for treating melanoma and other skin-related conditions . Additionally, it has industrial applications in the production of various chemical compounds.
生化分析
Biochemical Properties
Chlorophorin plays a crucial role in biochemical reactions, particularly in inhibiting the oxidation of L-tyrosine and DL-3,4-dihydroxyphenylalanine (DL-DOPA) due to mushroom tyrosinase . It interacts with enzymes such as tyrosinase, inhibiting its activity and thereby reducing melanin production. This interaction is significant in the context of skin depigmentation and antimelanoma treatments.
Cellular Effects
Chlorophorin affects various types of cells and cellular processes. It has been shown to inhibit melanin biosynthesis in B16 melanoma cells . This inhibition impacts cell signaling pathways related to melanin production, leading to reduced melanin levels. Additionally, Chlorophorin’s interaction with tyrosinase influences gene expression related to melanin synthesis, thereby affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of Chlorophorin involves its binding interactions with tyrosinase, leading to enzyme inhibition By inhibiting tyrosinase, Chlorophorin prevents the oxidation of L-tyrosine and DL-DOPA, which are critical steps in melanin biosynthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorophorin have been observed to change over time. Chlorophorin is known to be unstable in light, which can lead to its degradation . Long-term studies have shown that Chlorophorin can maintain its inhibitory effects on tyrosinase and melanin biosynthesis, but its stability and efficacy may decrease over extended periods.
Dosage Effects in Animal Models
The effects of Chlorophorin vary with different dosages in animal models. At lower doses, Chlorophorin effectively inhibits tyrosinase activity and melanin production without causing significant toxicity . At higher doses, Chlorophorin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
Chlorophorin is involved in metabolic pathways related to melanin biosynthesis. It interacts with enzymes such as tyrosinase, inhibiting its activity and thereby affecting the metabolic flux of melanin production . This interaction can lead to changes in metabolite levels, particularly those involved in the melanin synthesis pathway.
Transport and Distribution
Within cells and tissues, Chlorophorin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its inhibitory effects on tyrosinase and melanin biosynthesis.
Subcellular Localization
Chlorophorin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, particularly in inhibiting tyrosinase within melanosomes, the organelles responsible for melanin production.
准备方法
Chlorophorin can be synthesized through several methods. One common synthetic route involves the reaction of long-chain alkenes with sodium hypochlorite in chloroform, producing an intermediate that subsequently undergoes dechlorination to yield chlorophorin . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
化学反应分析
Chlorophorin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to promote the oxidation of alcohols and aldehydes to their corresponding ketones . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
Chlorophorin exerts its effects primarily through the inhibition of tyrosinase, an enzyme responsible for the oxidation of L-tyrosine and DL-3,4-dihydroxyphenylalanine (DL-DOPA) in the melanin biosynthesis pathway . By inhibiting this enzyme, chlorophorin reduces the production of melanin, leading to its potential use in skin-whitening and anti-melanoma treatments. The molecular targets and pathways involved in this mechanism are centered around the enzyme’s active site, where chlorophorin binds and prevents substrate oxidation.
相似化合物的比较
Chlorophorin is unique compared to other similar compounds due to its specific inhibitory effects on tyrosinase and its yellow-green crystalline morphology. Similar compounds include dihydromorin, norartocarpanone, prenyloxyresveratrol, artocarbene, and artocarpesin . These compounds also exhibit inhibitory effects on melanin biosynthesis but differ in their chemical structures and specific activities.
Chlorophorin’s distinct properties and applications make it a valuable compound in various fields of scientific research and industry.
属性
IUPAC Name |
5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-16(2)5-4-6-17(3)7-12-21-23(27)13-18(14-24(21)28)8-9-19-10-11-20(25)15-22(19)26/h5,7-11,13-15,25-28H,4,6,12H2,1-3H3/b9-8+,17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEILZVSHVTYHKL-MZYNZGBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318069 | |
| Record name | Chlorophorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-41-7 | |
| Record name | Chlorophorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorophorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




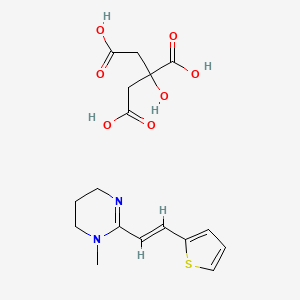

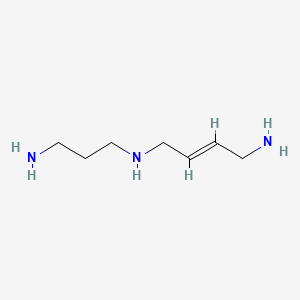
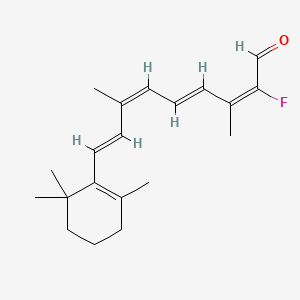
![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
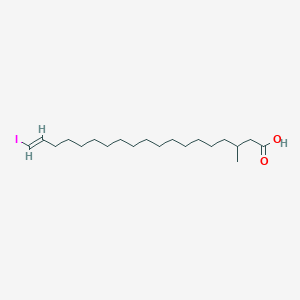
![[(2R,3S,4R,5R)-5-[2-[[(E)-but-2-enoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1235427.png)
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
